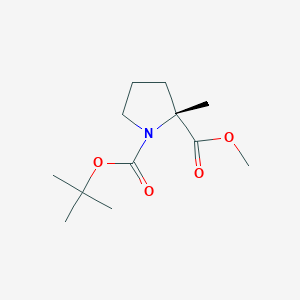(R)-N-Boc-2-methylproline methyl ester
CAS No.:
Cat. No.: VC13747674
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | KXFNLDIOHLDSJA-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (R)-N-Boc-2-methylproline methyl ester is C₁₂H₂₁NO₄, with a molar mass of 243.30 g/mol . The compound’s IUPAC name is 1-tert-butyl 2-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate, reflecting its R-configuration at the α-carbon . The Boc group protects the pyrrolidine nitrogen, while the methyl ester and α-methyl substituent enhance steric and electronic properties critical for its reactivity in peptide synthesis .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1358783-73-9 | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Optical Purity | Up to 100% ee |
Synthesis and Optical Resolution
Patent-Based Synthesis Method
A key synthetic route, described in EP2735560A1, involves resolving racemic N-Boc-2-methylproline using chiral amines . For example:
-
Salt Formation: Racemic N-Boc-2-methylproline is treated with (S)-1-phenethylamine in acetone, yielding a diastereomeric salt.
-
Recrystallization: The salt is purified via cooling and filtration, achieving 98.7% enantiomeric excess (ee).
-
Acid Dissociation: The salt is treated with hydrochloric acid to isolate (R)-N-Boc-2-methylproline, which is esterified with methanol to form the methyl ester .
This method achieves 100% ee after recrystallization, outperforming earlier approaches requiring multiple purification steps .
Table 2: Key Synthesis Parameters from EP2735560A1
| Parameter | Value | Outcome |
|---|---|---|
| Resolving Agent | (S)-1-Phenethylamine | 98.7% ee |
| Solvent System | Acetone/Diethyl Ether | High yield |
| Final Optical Purity | 100% ee |
Alternative Synthetic Routes
Prior methods include:
-
Prior Art 1: Alkaline hydrolysis of N-benzyloxycarbonyl-2-methylproline methyl ester, yielding low enantiomeric purity .
-
Prior Art 2: Cyclization of N-(3-chloropropyl)-N-Boc-L-alanine benzyl ester, followed by hydrogenolysis .
The patent method’s efficiency and scalability make it the preferred industrial approach.
Structural Confirmation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR data from the patent confirm the structure :
-
δ 1.37 ppm (s, 9H): tert-Butyl group of Boc.
-
δ 1.40 ppm (s, 3H): α-Methyl group.
-
δ 3.43–3.54 ppm (m, 2H): Pyrrolidine ring protons.
-
δ 4.21 ppm (q, 1H): Methine proton adjacent to the ester group.
Table 3: Representative ¹H-NMR Shifts (CDCl₃)
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 1.37 | Boc tert-butyl | Singlet |
| 1.40 | α-Methyl group | Singlet |
| 3.43–3.54 | Pyrrolidine CH₂ | Multiplet |
| 4.21 | Chiral center proton | Quartet |
Applications in Pharmaceutical Chemistry
Role as a Chiral Building Block
(R)-N-Boc-2-methylproline methyl ester is critical for synthesizing enantiopure drugs, particularly protease inhibitors and peptidomimetics . Its rigid pyrrolidine ring induces conformational constraints, enhancing binding affinity to biological targets .
Case Study: Antiviral Agents
The compound’s methyl ester group facilitates late-stage hydrolysis to carboxylic acids, a common step in prodrug activation. For example, it is used in intermediates for hepatitis C virus (HCV) NS3/4A protease inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume